![molecular formula C21H16O4 B4846552 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4846552.png)
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one
Descripción general
Descripción
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one, also known as Furocoumarin, is a naturally occurring organic compound found in various plants. It belongs to the coumarin family of compounds and has a unique chemical structure that makes it an important molecule in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one is complex and varies depending on the biological system being studied. However, it is known that 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one exerts its biological effects by intercalating into DNA and RNA, causing structural changes that can lead to cell death. 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one is also known to inhibit various enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one has several biochemical and physiological effects that have been studied in detail. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit viral replication. Additionally, 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one in lab experiments is its phototoxic effect, which makes it a useful tool for studying the effects of light on biological systems. Additionally, 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one is relatively easy to synthesize and has a well-established mechanism of action, which makes it a useful model compound for studying DNA structure and function. However, one limitation of using 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one in lab experiments is its potential toxicity, which can limit its use in certain biological systems.
Direcciones Futuras
There are several future directions for research on 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one. One area of interest is the development of new synthetic methods for 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one, which could lead to more efficient and cost-effective production. Another area of interest is the development of new applications for 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one in medicine, such as the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one and its potential toxicity in biological systems.
Aplicaciones Científicas De Investigación
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one has been extensively studied for its various applications in scientific research. It has been found to possess several biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one has also been shown to have a phototoxic effect, which makes it a useful tool for studying the effects of light on biological systems. Additionally, 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one has been used as a probe for studying DNA structure and function.
Propiedades
IUPAC Name |
2-(furan-2-yl)-6-[(2-methylphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-14-5-2-3-6-15(14)13-24-16-8-9-19-17(11-16)18(22)12-21(25-19)20-7-4-10-23-20/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQZTQNXLHTNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-6-[(2-methylphenyl)methoxy]chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




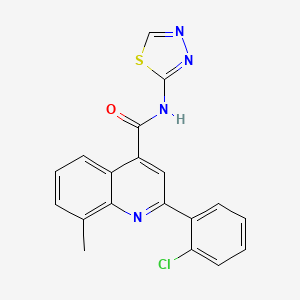
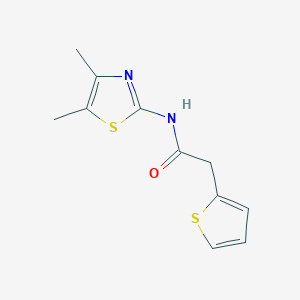
![6-methoxy-4-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4846508.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)
![1-(2-fluorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4846517.png)
![1-(4-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846519.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[2-(ethoxycarbonyl)phenyl]amino}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4846523.png)
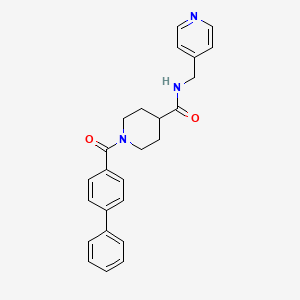
![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4846531.png)
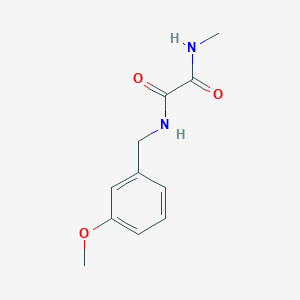
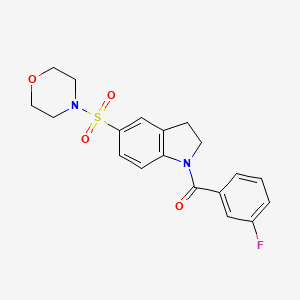

![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)